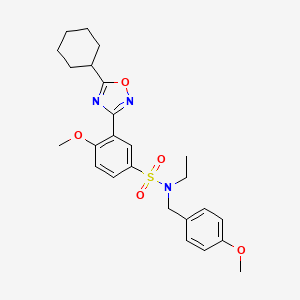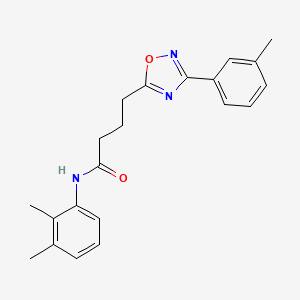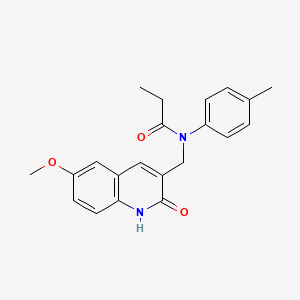
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HM-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to have promising activity against various diseases.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide can alter the expression of genes involved in various diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have various biochemical and physiological effects. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and has shown promising activity against various diseases. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. It also has potential off-target effects, which can complicate data interpretation.
Orientations Futures
For the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide include investigating its activity against other diseases and optimizing its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with p-tolylmethylamine and propionyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in high yield and purity. This synthesis method has been optimized and is widely used in the laboratory.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-20(24)23(17-7-5-14(2)6-8-17)13-16-11-15-12-18(26-3)9-10-19(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATSCFHMRNYSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
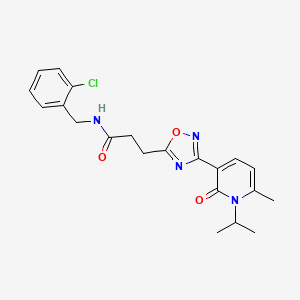
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
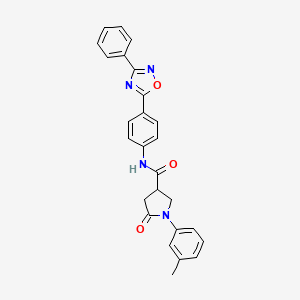
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
